

# Determining Prometon Concentrations in Water Samples: Application Notes and Protocols

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## Compound of Interest

Compound Name: Prometon-d3

Cat. No.: B12295415

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## Introduction

Prometon is a non-selective, systemic herbicide used to control a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2] Its primary application is in non-cropping situations for total vegetation control on industrial sites and under asphalt.[3] Due to its persistence and potential to leach into groundwater, monitoring Prometon concentrations in water sources is crucial for environmental and public health.[2][4] This document provides detailed application notes and protocols for the quantitative determination of Prometon in water samples, targeting researchers, scientists, and professionals in related fields.

## Analytical Methods Overview

Several analytical techniques are available for the determination of Prometon in water. The most common and robust methods are based on chromatography coupled with mass spectrometry, offering high sensitivity and selectivity. Immunoassays can also be utilized as a rapid screening tool.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of Prometon. It involves the separation of the analyte by liquid chromatography followed by detection using a tandem mass spectrometer. [5][6]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for pesticide analysis. Water samples are typically extracted with an organic solvent, and the extract is then analyzed by GC-MS.[7]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method that utilizes the specific binding of antibodies to the target analyte.[8][9] It offers a rapid and cost-effective way to screen a large number of samples, though positive results are often confirmed by a chromatographic method.

## Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the determination of Prometon in freshwater.[6]

Table 1: Method Detection and Quantitation Limits

Parameter	Concentration (mg/L)
Limit of Detection (LOD)	0.0000026
Limit of Quantitation (LOQ)	0.100

Table 2: Recovery and Precision Data

Fortification Level (mg/L)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
0.100 (LOQ)	100	2.1
1.00 (10x LOQ)	102	3.7

## Experimental Protocols

### Protocol 1: Determination of Prometon by LC-MS/MS

This protocol is based on a validated method for the analysis of Prometon in freshwater.[5][6]

#### 1. Principle

A water sample is diluted with a solvent containing an internal standard and directly injected into an HPLC system for chromatographic separation. The analyte is then detected and quantified by a tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.[5]

## 2. Apparatus and Materials

- High-Performance Liquid Chromatograph (HPLC) system (e.g., Agilent 1260 Infinity Series) [5]
- Tandem Mass Spectrometer (MS/MS) with a Turbo-Ion Spray source (e.g., AB SCIEX 5500 Triple Quad)[5]
- Analytical column: THERMO EC Betasil C-18, 50 mm x 2.1 mm, 5 µm particle size[5]
- Guard column: THERMO EC Javelin Betasil C-18, 10 mm x 2.1mm[5]
- Autosampler vials
- Volumetric flasks and pipettes
- Vortex mixer
- Syringe filters (0.2 µm PTFE)

## 3. Reagents and Standards

- Prometon analytical standard
- Prometryn (Internal Standard, IS)
- HPLC grade methanol
- HPLC grade water
- Formic acid (concentrated)

- Dilution Solvent #1: Methanol: 0.2% formic acid (v/v) containing 0.00500 µg/mL of Prometryn (IS).[5]
- Dilution Solvent #2: Methanol: HPLC Grade Water: Formic Acid (50:50:0.1, v/v/v) containing 0.00250 µg/mL of Prometryn (IS).[5]

#### 4. Sample Preparation

- Allow water samples to come to room temperature.
- In a disposable 15-mL glass culture tube, add a 2.00 mL aliquot of the water sample.[6]
- Add 2.00 mL of Dilution Solvent #1 to the tube.[6]
- Vortex the solution briefly to mix.[5]
- Filter an aliquot of the mixture through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

#### 5. Instrumental Analysis

- HPLC Conditions:
  - Column: THERMO EC Betasil C-18, 50 mm x 2.1 mm, 5 µm
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Gradient elution profile should be optimized to achieve separation of Prometon and the internal standard.
- MS/MS Conditions:
  - Ionization Mode: Positive Ion Electrospray (ESI+)
  - Scan Type: Multiple Reaction Monitoring (MRM)

- Monitor the precursor to product ion transitions for Prometon (e.g.,  $m/z$  226  $\rightarrow$  142 for quantification and  $m/z$  226  $\rightarrow$  184 for confirmation) and the internal standard.[6]

## 6. Quality Control

- Analyze a reagent blank, matrix blank, and fortified matrix samples with each batch of samples.
- Prepare a calibration curve from a series of standard solutions.
- The recovery of Prometon in fortified samples should be within 70-120%, with a relative standard deviation (RSD) of  $\leq 20\%$ .[6]

## Protocol 2: Determination of Prometon by GC-MS (General Protocol)

This protocol provides a general outline based on EPA methodologies.[7][10]

### 1. Principle

Prometon is extracted from the water sample using a liquid-liquid extraction with an organic solvent. The extract is then concentrated and injected into a gas chromatograph for separation, followed by detection with a mass spectrometer.

### 2. Apparatus and Materials

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary GC column suitable for pesticide analysis
- Separatory funnel (1 L)
- Rotary evaporator
- Nitrogen evaporation apparatus
- Autosampler vials

### 3. Reagents and Standards

- Prometon analytical standard
- Methylene chloride (pesticide grade)
- Sodium sulfate (anhydrous)

### 4. Sample Preparation (Liquid-Liquid Extraction)

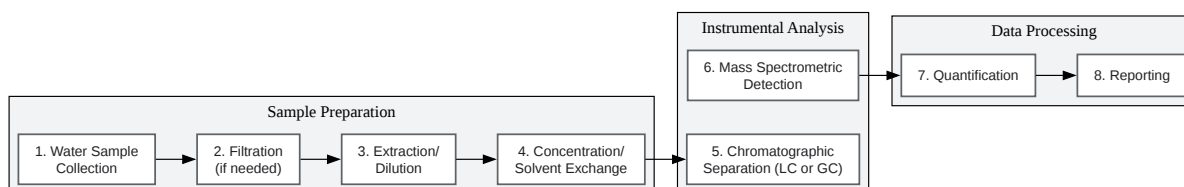
- Measure 1 liter of the water sample into a separatory funnel.
- Adjust the pH of the sample if necessary (for some triazines, a neutral pH is optimal for extraction).[\[10\]](#)
- Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes.
- Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
- Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
- Combine the extracts and dry by passing through a column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
- Transfer the final extract to an autosampler vial for GC-MS analysis.

### 5. Instrumental Analysis

- GC Conditions:
  - Injection Port Temperature: 250 °C
  - Oven Temperature Program: Optimize to separate Prometon from other potential interferences. A typical program might start at 60 °C and ramp to 280 °C.

- Carrier Gas: Helium
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI)
  - Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for Prometon.

## Experimental Workflow Diagram



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Caption: General workflow for the determination of Prometon in water samples.

## Signaling Pathway and Logical Relationships Diagram

The determination of Prometon does not involve a biological signaling pathway. The logical relationship in the analytical process is a linear workflow as depicted in the experimental workflow diagram above.

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